molecular formula C18H20N2O4S B6015621 N-cyclopropyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide

N-cyclopropyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide

Cat. No.: B6015621
M. Wt: 360.4 g/mol
InChI Key: KMQNHEOOUJXNDI-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide is a synthetic organic compound with a complex molecular structure

Properties

IUPAC Name

N-cyclopropyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-25(22,23)20(13-18(21)19-14-7-8-14)15-9-11-17(12-10-15)24-16-5-3-2-4-6-16/h2-6,9-12,14H,7-8,13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQNHEOOUJXNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC=C(C=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions using reagents such as diazomethane or Simmons-Smith reagents.

    Introduction of the N-methylsulfonyl group: This step involves the reaction of aniline derivatives with methylsulfonyl chloride under basic conditions.

    Coupling with phenoxyacetic acid: The final step involves coupling the intermediate with phenoxyacetic acid derivatives using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-cyclopropyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-(4-methylphenyl)sulfonylacetamide
  • N-cyclopropyl-2-(4-iodophenyl)-N-(methylsulfonyl)glycinamide
  • N-cyclopropyl-2-{4-[methyl(methylsulfonyl)amino]phenoxy}acetamide

Uniqueness

N-cyclopropyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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